molecular formula C11H10O3 B1607450 1-(6-Methoxy-2-benzofuranyl)ethanone CAS No. 52814-92-3

1-(6-Methoxy-2-benzofuranyl)ethanone

Cat. No.: B1607450
CAS No.: 52814-92-3
M. Wt: 190.19 g/mol
InChI Key: HRRSGAXMWLEMKX-UHFFFAOYSA-N
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Description

Significance of Benzofuran (B130515) Scaffolds in Medicinal Chemistry and Organic Synthesis

The benzofuran ring system is a prominent and privileged scaffold in medicinal chemistry and organic synthesis, largely due to its widespread occurrence in biologically active natural products and synthetic compounds. nih.govresearchgate.netrsc.org Benzofuran derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, establishing them as crucial pharmacophores in drug discovery. nih.govnih.gov

Key biological activities associated with the benzofuran scaffold include:

Anticancer: Benzofuran derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, including breast, ovarian, and lung cancer. nih.gov Their mechanisms of action are diverse, involving the inhibition of crucial cellular targets like farnesyltransferase, tubulin polymerization, and histone lysine-specific demethylase 1 (LSD1). nih.govtaylorandfrancis.com

Antimicrobial: The benzofuran nucleus is a foundational component for developing new antimicrobial agents. rsc.org Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

Anti-inflammatory: Numerous benzofuran-based compounds exhibit significant anti-inflammatory properties. researchgate.nettaylorandfrancis.com

Antiviral: The scaffold is integral to the design of agents targeting various viruses. researchgate.netnih.gov

Neuroprotective: Certain benzofuran derivatives are being investigated as potential treatments for neurodegenerative conditions like Alzheimer's disease, acting as cholinesterase and BACE1 inhibitors. nih.gov

The structural versatility of the benzofuran ring allows for extensive chemical modification, enabling medicinal chemists to fine-tune the pharmacological profiles of derivative compounds to enhance potency and selectivity. nih.gov This inherent "drug-likeness" has led to the incorporation of the benzofuran moiety into several clinically approved drugs, such as the antiarrhythmic agent amiodarone (B1667116). rsc.org The sustained interest in this scaffold highlights its proven track record and future potential in developing novel therapeutics for a wide range of human diseases. nih.govrsc.org

Research Context and Historical Perspectives on 2-Acylbenzofuran Derivatives

The 2-acylbenzofuran moiety, a key feature of 1-(6-Methoxy-2-benzofuranyl)ethanone, represents a historically significant and synthetically versatile subclass of benzofurans. The acetyl group at the 2-position is not merely a passive substituent; it serves as a crucial reactive site for a variety of chemical transformations, allowing for the synthesis of more complex molecular architectures.

Historically, research into 2-acylbenzofurans has explored their unique reactivity. For instance, studies have detailed the conversion of 2-acetylbenzofuran (B162037) into other heterocyclic systems, such as 2-methyl-3-hydroxychromone, demonstrating the synthetic utility of the acetyl group. acs.org Further research has investigated reactions like the Schmidt rearrangement of 2-acylbenzofuran derivatives and their use in the Pfitzinger reaction to generate quinoline-4-carboxylic acids, which are themselves a class of biologically important compounds. researchgate.net

From a medicinal chemistry perspective, the 2-acyl group is a critical component in the design of targeted therapeutics. The condensation of the ketone with hydrazines to form acylhydrazones is a particularly fruitful strategy. For example, a series of benzofuran acylhydrazone derivatives were developed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic enzyme overexpressed in many human tumors, with some compounds showing inhibitory activity in the nanomolar range. taylorandfrancis.com This highlights how the 2-acylbenzofuran scaffold can be strategically employed to create potent and specific enzyme inhibitors. These historical and ongoing synthetic efforts underscore the importance of the 2-acylbenzofuran framework as a versatile platform for generating diverse and biologically active molecules.

Overview of Key Research Areas Pertaining to this compound and its Analogs

While specific research on this compound is not extensively documented in publicly available literature, the investigation of its close analogs provides a clear picture of the key research areas for this class of compounds. The combination of the 6-methoxy group and the 2-acetyl function on the benzofuran core is a recurring motif in molecules explored for various therapeutic applications.

Key Research Areas for Analogs:

Anticancer Activity: A primary focus of research on analogs is their potential as anticancer agents. For example, derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, including chronic myelogenous leukemia (K562). nih.govresearchgate.net Studies on these analogs have delved into their mechanisms of action, revealing that they can induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS) and the activation of caspases 3 and 7. nih.govresearchgate.net

Antimicrobial and Anti-inflammatory Effects: The 6-methoxybenzofuran (B1631075) scaffold is also explored for its dual antimicrobial and anti-inflammatory properties. A notable analog, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23), has demonstrated selective bactericidal and bacteriostatic effects against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). ijper.org Furthermore, this compound was shown to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cells, indicating significant anti-inflammatory potential. ijper.org

Antibacterial Activity: Analogs are also screened for their antibacterial properties against a range of standard and clinical strains. In one study, a brominated derivative of a 1-(3-methyl-1-benzofuran-2-yl)ethanone analog showed moderate activity against Gram-positive bacterial strains. nih.govresearchgate.net

The table below summarizes the biological activities observed in studies of compounds analogous to this compound, illustrating the therapeutic potential of this structural class.

Analog Class Key Biological Activity Cell Lines / Strains Tested Observed Effects Reference
Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanoneAnticancerK562 (Chronic Myelogenous Leukemia)Induction of apoptosis, generation of reactive oxygen species, activation of caspases 3/7. nih.govresearchgate.net
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-oneAntimicrobial & Anti-inflammatoryMRSA, P. aeruginosa, RAW 264.7 MacrophagesBactericidal/bacteriostatic activity, downregulation of IL-6, IL-1β, and TNF-α. ijper.org
Brominated 1-(3-Methyl-1-benzofuran-2-yl)ethanone DerivativesAntibacterialGram-positive strainsModerate inhibitory activity with MIC values from 16 to 64 µg/mL. nih.govresearchgate.net

These research avenues demonstrate that the scaffold represented by this compound is a promising starting point for the development of new drugs, particularly in the fields of oncology, infectious diseases, and inflammation.

Properties

IUPAC Name

1-(6-methoxy-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7(12)10-5-8-3-4-9(13-2)6-11(8)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRSGAXMWLEMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70200792
Record name Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI)
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Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52814-92-3
Record name 1-(6-Methoxy-2-benzofuranyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52814-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketone, 6-methoxy-2-benzofuranyl methyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052814923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(6-methoxy-2-benzofuranyl)- (9CI)
Source EPA DSSTox
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Chemical Reactivity and Transformational Chemistry of 1 6 Methoxy 2 Benzofuranyl Ethanone

Electrophilic Substitution Reactions on the Benzofuran (B130515) Ring System

The benzofuran nucleus in 1-(6-Methoxy-2-benzofuranyl)ethanone is susceptible to electrophilic attack. The substitution pattern is governed by the directing effects of both the fused benzene (B151609) ring, activated by the electron-donating methoxy (B1213986) group, and the heterocyclic furan (B31954) ring. The methoxy group at the 6-position is a powerful ortho-para director, activating the 5- and 7-positions for electrophilic substitution.

Halogenation of this compound proceeds with notable regioselectivity. Studies on related benzofuran systems show that electrophilic bromination preferentially occurs on the benzene portion of the molecule. nih.gov In the case of 2-acetylbenzofurans, the presence of the activating methoxy group at the C-6 position directs incoming electrophiles primarily to the C-5 position.

Research on the reactivity of analogous compounds, such as the synthesis of ketonic Mannich bases from 1-(5-bromobenzofuran-2-yl)ethan-1-one, presupposes a preliminary bromination step. researchgate.net This indicates that direct bromination of the parent compound, this compound, would likely yield 1-(5-bromo-6-methoxy-2-benzofuranyl)ethanone. The reaction can be carried out using N-halosuccinimides in solvents like fluorinated alcohols under mild conditions to achieve high yields and selectivity. nih.gov

Nucleophilic Reactions Involving the Ethanone (B97240) Moiety

The acetyl group at the 2-position of the benzofuran ring is the primary site for a variety of nucleophilic addition and condensation reactions. The α-hydrogens on the methyl group are acidic and can be removed by a base to form a reactive enolate ion. gordon.edu

The ethanone moiety readily undergoes Mannich aminomethylation at the methyl group alpha to the carbonyl. researchgate.net This reaction involves the treatment of this compound with formaldehyde (B43269) (often as paraformaldehyde) and a secondary amine, typically in the form of its hydrochloride salt, with a catalytic amount of acid like HCl. researchgate.netnih.gov The reaction yields β-aminoketones, which are valuable synthetic intermediates. researchgate.net The choice of secondary amine can influence the reaction yield, with dimethylamine (B145610) often providing better results than bulkier amines like morpholine (B109124) or piperidine. researchgate.net

Table 1: Representative Mannich Bases Derived from this compound Note: This table is illustrative, based on reactions with analogous compounds.

Secondary AmineReagentsProduct Name
DimethylamineParaformaldehyde, Dimethylamine HCl3-(Dimethylamino)-1-(6-methoxy-2-benzofuranyl)propan-1-one hydrochloride
MorpholineParaformaldehyde, Morpholine HCl1-(6-Methoxy-2-benzofuranyl)-3-morpholinopropan-1-one hydrochloride
PiperidineParaformaldehyde, Piperidine HCl1-(6-Methoxy-2-benzofuranyl)-3-(piperidin-1-yl)propan-1-one hydrochloride

This compound serves as the ketone component in the base-catalyzed Claisen-Schmidt condensation to produce benzofuran-substituted chalcones. wikipedia.orgbyjus.com This reaction involves the condensation of the ketone with an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgbyjus.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) in ethanol (B145695) or piperidine, which facilitates the formation of an enolate from the ketone that then attacks the aldehyde. nih.govsci-hub.se The resulting aldol (B89426) adduct readily dehydrates to form the stable α,β-unsaturated ketone, or chalcone (B49325). gordon.edu A wide variety of chalcones can be synthesized by varying the substituted aromatic aldehyde. researchgate.netnih.gov

Aromatic AldehydeCatalystProduct Name
BenzaldehydeNaOH / Ethanol1-(6-Methoxy-2-benzofuranyl)-3-phenylprop-2-en-1-one
4-ChlorobenzaldehydeNaOH / Ethanol3-(4-Chlorophenyl)-1-(6-methoxy-2-benzofuranyl)prop-2-en-1-one
4-MethoxybenzaldehydeNaOH / Ethanol1,3-bis(4-Methoxyphenyl)prop-2-en-1-one
4-NitrobenzaldehydePiperidine1-(6-Methoxy-2-benzofuranyl)-3-(4-nitrophenyl)prop-2-en-1-one

While direct esterification of the ketone is not a standard transformation, the ethanone moiety can be converted into a carboxylic acid, which can then be esterified. A plausible route involves the oxidation of the acetyl group to a carboxyl group, forming 6-methoxybenzofuran-2-carboxylic acid. This transformation can be achieved via the haloform reaction. The subsequent Fischer esterification of the resulting carboxylic acid with an alcohol (e.g., ethanol) under acidic catalysis (e.g., H₂SO₄) yields the corresponding ester, ethyl 6-methoxybenzofuran-2-carboxylate. This two-step pathway transforms the initial ketone into an ester functionality.

Oxidation and Reduction Pathways of the Compound

The ketone functional group and the alkyl portion of the ethanone moiety are susceptible to both oxidation and reduction reactions, leading to a range of synthetically useful products.

Oxidation: The acetyl group of this compound can be oxidized to a carboxylic acid (6-methoxybenzofuran-2-carboxylic acid) using the haloform reaction (e.g., with NaOH and I₂). Another significant oxidation pathway is the Baeyer-Villiger oxidation. This reaction employs a peroxy acid (like m-CPBA) to convert the ketone into an ester. In this case, it would yield 6-methoxybenzofuran-2-yl acetate, which involves the insertion of an oxygen atom between the carbonyl carbon and the benzofuran ring.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol or completely reduced to a methylene (B1212753) group.

Reduction to Alcohol: Treatment with mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) or ethanol reduces the ketone to the corresponding secondary alcohol, 1-(6-methoxy-2-benzofuranyl)ethanol.

Deoxygenation to Alkane: For complete reduction of the carbonyl to a CH₂ group, more forceful methods are required. The Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648), H₂NNH₂, and a strong base like KOH at high temperatures) can be employed to convert this compound into 2-ethyl-6-methoxybenzofuran. youtube.com

Table 3: Summary of Oxidation and Reduction Products

TransformationReagent(s)Product
Oxidation
Haloform ReactionNaOH / I₂6-Methoxybenzofuran-2-carboxylic acid
Baeyer-Villigerm-CPBA6-Methoxybenzofuran-2-yl acetate
Reduction
To Secondary AlcoholNaBH₄1-(6-Methoxy-2-benzofuranyl)ethanol
To Alkane (Wolff-Kishner)H₂NNH₂, KOH2-Ethyl-6-methoxybenzofuran

Biomimetic Oxidation as a Model for Environmental and Biological Transformations

Biomimetic oxidation reactions serve as laboratory models to simulate the metabolic pathways of compounds in biological systems or their degradation in the environment. These reactions often employ metal complexes or enzymes to mimic the function of monooxygenases and dioxygenases. For a compound like this compound, biomimetic oxidation could potentially occur at several sites.

Oxidation may target the acetyl group, leading to the formation of a corresponding glyoxal (B1671930) or, through a Baeyer-Villiger type oxidation, an ester. Another potential site for oxidation is the electron-rich benzofuran ring. Hydroxylation of the aromatic ring is a common metabolic transformation. Given the presence of the methoxy group, oxidation could also lead to O-demethylation, yielding a phenolic derivative. While specific studies on the biomimetic oxidation of this compound are not extensively documented in the reviewed literature, the general principles of biomimetic catalysis suggest that transformations would likely yield hydroxylated or further oxidized species, providing insight into its potential metabolites and environmental breakdown products. nih.gov

Cyclization and Fused Heterocyclic Ring Formation

The acetyl group of this compound is a key handle for constructing fused heterocyclic rings. Through condensation and cyclization reactions, a variety of polycyclic systems can be synthesized, which are of interest in medicinal chemistry and materials science.

Furo[3,2-g]chromen-5-ones, a class of compounds also known as psoralens, are linear furanocoumarins. The synthesis of these structures from 2-acetylbenzofuran (B162037) precursors can be envisioned through reactions that build the chromen-5-one (a pyran-4-one fused to a benzene ring) portion. A plausible strategy involves the condensation of the acetyl group with a suitable three-carbon synthon. For instance, a Claisen condensation with a diethyl carbonate could introduce an ester group, which after further manipulation and cyclization with the phenolic oxygen (potentially after demethylation of the methoxy group) could form the pyranone ring. Alternatively, reaction with dimethylformamide-dimethylacetal (DMF-DMA) would yield an enaminone, a versatile intermediate for building various heterocyclic rings, including the chromenone system.

The reactivity of the acetyl group in this compound allows for its use in various annulation reactions to form fused nitrogen-containing heterocycles.

Pyridine (B92270) Derivatives: The synthesis of pyridine rings fused to other heterocycles can be achieved through multi-component reactions. For example, a synthetic route to a benzofuran-pyrazole-pyridine derivative starts with the reaction of 2-acetylbenzofuran with phenylhydrazine (B124118) to form the corresponding hydrazone. nih.gov Subsequent treatment with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) yields a pyrazole-4-carboxaldehyde. nih.gov This aldehyde can then undergo condensation with malononitrile (B47326) and 2-cyanoacetohydrazide (B512044) in a basic medium to construct the highly substituted pyridine ring, resulting in a complex molecule like 1,6-diamino-4-(3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles can be synthesized from 1,3-dicarbonyl compounds and hydrazines. Starting from this compound, a Claisen condensation with an appropriate ester (e.g., ethyl formate) would generate the necessary 1,3-dicarbonyl intermediate. Reaction of this intermediate with hydrazine or a substituted hydrazine would then lead to the formation of the corresponding pyrazole derivative. youtube.com Another approach involves the initial formation of a chalcone. The 2-acetylbenzofuran is reacted with an aromatic aldehyde in the presence of a catalyst to form a benzofuran chalcone. researchgate.net This chalcone can then be treated with hydrazine hydrate (B1144303) or phenylhydrazine to yield the corresponding pyrazoline, which can be subsequently oxidized to the pyrazole. researchgate.net

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives can be achieved by reacting a 1,3-dicarbonyl compound with a source of the N-C-N fragment, such as urea, thiourea, or guanidine (B92328). As with pyrazole synthesis, the first step would be to convert this compound into a suitable 1,3-dicarbonyl intermediate. Condensation of this intermediate with amidines or related compounds would then yield the desired pyrimidine ring.

The Pfitzinger reaction is a chemical reaction that produces substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The reaction of 1-(benzofuran-2-yl)ethanone with isatin under alkaline conditions has been reported to yield 2-(benzofuran-2-yl)quinoline-4-carboxylic acid. researchgate.net This demonstrates that the acetyl group of a 2-acetylbenzofuran derivative is sufficiently reactive to participate in the Pfitzinger condensation.

The reaction mechanism involves the initial hydrolysis of isatin by the base (e.g., potassium hydroxide) to form an amino acid keto-acid. wikipedia.org This intermediate then condenses with the ketone, in this case, this compound, to form an imine. Subsequent tautomerization to an enamine, followed by cyclization and dehydration, yields the final quinoline-4-carboxylic acid product. wikipedia.org The presence of the methoxy group on the benzofuran ring is expected to influence the electronic properties of the resulting quinoline (B57606) derivative but not hinder the fundamental course of the reaction.

Other Significant Functional Group Transformations

Beyond cyclization reactions, the acetyl group of this compound can undergo other important transformations, such as the Willgerodt-Kindler reaction to form thioamides.

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkylamides or thioamides. wikipedia.orgresearchgate.net The reaction typically involves heating the ketone with elemental sulfur and a secondary amine, such as morpholine. msu.eduthieme-connect.de This reaction results in the migration of the carbonyl group to the terminal carbon of the alkyl chain and its conversion into a thioamide.

For this compound, this reaction would convert the acetyl group into a thioacetamide (B46855) derivative. The mechanism is thought to proceed through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the migration of the nitrogen atom to the terminal carbon, which is subsequently thionated. wikipedia.org The resulting product would be 2-(6-methoxy-2-benzofuranyl)thioacetamide. This thioamide can then be hydrolyzed to the corresponding amide or carboxylic acid if desired. This reaction provides a route to homologated carboxylic acid derivatives from the starting ketone.

Schiff's Base Reactions for Imine and Hydrazone Hybrids

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines or hydrazides to form the corresponding imines (Schiff bases) and hydrazones. These reactions are fundamental in synthetic organic chemistry for the generation of diverse molecular scaffolds.

Imines (Schiff Bases):

The reaction of 2-acetylbenzofuran derivatives with various aromatic amines in a suitable solvent like ethanol typically affords the corresponding Schiff bases. researchgate.net While a specific study on this compound was not found, the general reactivity of 2-acetylbenzofurans suggests a similar outcome. The condensation is usually catalyzed by a small amount of acid. These imine derivatives are valuable intermediates; for instance, they can undergo cyclization with reagents like chloroacetyl chloride to produce biologically relevant azetidinones. researchgate.net

Hydrazones:

The synthesis of hydrazones from 2-acetylbenzofuran derivatives is well-documented. For example, the reaction of 2-acetylbenzofuran with substituted hydrazides in refluxing ethanol, often with a catalytic amount of acid, yields the corresponding hydrazone derivatives in high yields. mdpi.com A study detailed the synthesis of (E)-N'-(1-(benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide by reacting 2-acetylbenzofuran with the corresponding carbohydrazide. researchgate.net Another publication described the reaction of 2-acetylbenzofuran with (2,4,6-trichlorophenyl)hydrazine in boiling ethanol with hydrochloric acid as a catalyst, resulting in the formation of 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine in a 90% yield. mdpi.com

These hydrazones, possessing an azomethine (–N=CH–) group, are of significant interest due to their wide range of biological activities and their utility as synthetic intermediates. researchgate.netnih.gov The general procedure for preparing simple hydrazones from ketones involves heating the ketone with hydrazine or hydrazine hydrate. orgsyn.org A two-step method, which involves the formation of an N,N-dimethylhydrazone followed by an exchange reaction with hydrazine, can also be employed to obtain pure hydrazones, minimizing the formation of azine byproducts. orgsyn.orgnih.gov

Table 1: Synthesis of Hydrazone Derivatives from 2-Acetylbenzofuran Analogs

Reactant 1Reactant 2ProductReaction ConditionsReference
2-Acetylbenzofuran(2,4,6-trichlorophenyl)hydrazine1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazineEthanol, HCl (cat.), Reflux, 2h mdpi.com
2-Acetylbenzofuran1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazideAnhydrous Ethanol, HCl (cat.), Reflux, 2h researchgate.net
KetoneHydrazine HydrateHydrazoneHeating orgsyn.org

Vilsmeier Reaction Products and Derivatives

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgijpcbs.com

While a direct Vilsmeier-Haack formylation on this compound has not been specifically described in the provided literature, the reactivity of related benzofuran systems can be considered. Generally, electron-rich heterocycles like benzofuran undergo formylation, often at the 2-position. cambridge.org However, since the 2-position in the target molecule is already substituted with an acetyl group, the reaction would likely target other activated positions on the benzofuran ring, such as the 3, 5, or 7-positions, influenced by the directing effects of the methoxy and acetyl groups.

More complex and synthetically useful transformations can occur when the Vilsmeier-Haack reaction is performed on derivatives of this compound. A notable example is the reaction of 2-acetylbenzofuran hydrazones with the Vilsmeier reagent. Research has shown that 2-acetylbenzofuran hydrazones, when treated with the Vilsmeier-Haack reagent (DMF/POCl₃), undergo a smooth cyclization followed by formylation to yield 3-(1-benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehydes. ijpcbs.com This reaction provides a pathway to complex heterocyclic systems containing both benzofuran and pyrazole moieties, which are of interest in medicinal chemistry.

The reaction proceeds through the formation of an intermediate hydrazone, which then reacts with the Vilsmeier reagent. The reagent facilitates the cyclization to form the pyrazole ring, and subsequently, formylates the newly formed ring at the 4-position. ijpcbs.com

Table 2: Vilsmeier-Haack Reaction of 2-Acetylbenzofuran Hydrazone

SubstrateReagentsProductReaction ConditionsReference
2-Acetylbenzofuran hydrazoneDMF, POCl₃3-(1-Benzofuran-2-yl)-1-(substituted phenyl)-1H-pyrazole-4-carbaldehydeReflux, 2h ijpcbs.com

Design and Directed Synthesis of Novel 1 6 Methoxy 2 Benzofuranyl Ethanone Derivatives

Strategic Derivatization for Modulated Biological Activity

The benzofuran (B130515) nucleus is a fundamental structural unit found in numerous natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govrsc.org The strategic derivatization of 1-(6-Methoxy-2-benzofuranyl)ethanone is a key approach in medicinal chemistry to develop new therapeutic agents with enhanced efficacy and selectivity. rsc.org Modifications at the C-2 acetyl group, the methoxy (B1213986) group at C-6, or the benzofuran ring itself can lead to compounds with fine-tuned pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. rsc.orgmedcraveonline.com

Core StructureModification SiteResulting Derivative ClassObserved Biological Activities
This compoundC-2 Acetyl GroupChalconesAnticancer, Anti-inflammatory, Anti-Alzheimer's nih.govscispace.comnih.gov
C-2 Acetyl GroupHydrazones/SemicarbazonesAntimicrobial, Anticonvulsant psu.edunih.gov
Benzene (B151609) RingHalogenationEnhanced Anticancer/Cytotoxic nih.govresearchgate.net
C-2 Acetyl Group (via Chalcone)Fused Heterocycles (Pyrimidines, Pyrazoles)Antimicrobial, Anti-inflammatory nih.govscienceopen.com

Synthesis of Halogenated Benzofuran Derivatives and their Impact on Biological Properties

The introduction of halogen atoms, such as chlorine and bromine, into the benzofuran scaffold is a well-established strategy for enhancing biological activity, particularly anticancer properties. nih.govresearchgate.net Halogenation can occur at various positions, including the benzene ring or the side chain at the C-2 position. For instance, bromination of the methyl group of the 2-acetyl moiety using N-bromosuccinimide (NBS) is a common synthetic route. nih.govresearchgate.net

The presence of halogens can significantly increase the cytotoxicity of benzofuran derivatives. nih.gov This is often attributed to the ability of halogens to form "halogen bonds," which are non-covalent interactions that can improve the binding affinity of the molecule to its biological target. nih.gov Studies have shown that brominated derivatives, in particular, often exhibit greater cytotoxicity than their chlorinated counterparts. researchgate.net Research on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate has demonstrated significant activity against various human cancer cell lines, including lung (A549) and liver (HepG2) cancer cells. researchgate.netresearchgate.net

Compound NameHalogen(s)Cancer Cell LineReported Activity (e.g., IC50)
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)ChlorineA549 (Lung)Promising activity researchgate.netresearchgate.net
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)BromineA549 (Lung), HepG2 (Liver)Significant activity researchgate.netresearchgate.net
1-(5-Bromo-1-benzofuran-2-yl)-3-aryl-2-propenonesBromineMCF-7 (Breast)Antitumor activity rsc.org
1-(3-(Bromomethyl)-6-methoxy-1-benzofuran-2-yl)ethan-1-one (6)BromineK562 (Leukemia)Selective cytotoxic action nih.gov

Preparation of Hydrazone and Semicarbazone Analogs

The ketone functionality of this compound serves as a convenient handle for the synthesis of hydrazone and semicarbazone derivatives. These compounds are typically prepared through a simple condensation reaction of the ketone with various substituted hydrazines or semicarbazides, often under mild, solvent-free conditions or with catalytic amounts of acid. researchgate.netpsu.edu

This class of derivatives is of significant interest in medicinal chemistry as they are known to possess a broad spectrum of biological activities. Hydrazone and semicarbazone derivatives of other heterocyclic systems have demonstrated notable opioid binding profiles and potential as anticonvulsant agents. nih.gov The synthesis involves reacting the starting ketone with the desired hydrazine (B178648) or semicarbazide, which can be easily accomplished by grinding the reactants together, sometimes with a solid support like silica (B1680970) gel to facilitate the reaction. psu.edu This straightforward synthetic accessibility makes them attractive targets for developing new therapeutic agents.

Starting KetoneReagentProduct ClassGeneral Synthetic Method
This compoundPhenylhydrazine (B124118)PhenylhydrazoneCondensation in ethanol (B145695) with acid catalyst researchgate.net
This compoundSemicarbazide hydrochlorideSemicarbazoneCondensation under solvent-free conditions psu.edu
This compoundSubstituted carbohydrazidesN'-acylhydrazoneCondensation in ethanol with acid catalyst researchgate.net

Development of Benzofuran-Chalcone Hybrid Compounds

A particularly fruitful area of research has been the development of benzofuran-chalcone hybrids. Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are precursors in flavonoid biosynthesis and are known for their diverse pharmacological properties, including significant anticancer activity. scispace.comwisdomlib.org The synthesis of benzofuran-chalcone derivatives is typically achieved via a Claisen-Schmidt condensation between this compound and a variety of substituted aromatic or heteroaromatic aldehydes in the presence of an acid or base catalyst. scispace.comresearchgate.net

These hybrid molecules have demonstrated potent cytotoxic effects against a range of cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (PC-3) cancers. scispace.comresearchgate.net The mechanism of action often involves the induction of apoptosis. nih.govresearchgate.net Beyond cancer, certain benzofuran-chalcone hybrids have been designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease, showing an ability to decrease β-amyloid aggregation and reduce oxidative stress. nih.govresearchgate.net The specific substituents on both the benzofuran and the aldehyde-derived phenyl ring play a critical role in determining the potency and selectivity of the biological activity. nih.gov

Chalcone (B49325) Derivative NameAldehyde UsedTarget/Cell LineReported Biological Finding
(E)-1-(1-Benzofuran-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one4-ChlorobenzaldehydeMCF-7, PC-3Anticancer activity scispace.com
(E)-1-(1-Benzofuran-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one4-MethoxybenzaldehydeMCF-7, PC-3Anticancer activity scispace.com
1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one4-Methylbenzaldehyde-Synthesized and characterized researchgate.netnih.gov
(E)-3-(2-Benzoyl-7-methylbenzofuran-5-yl)-1-phenylprop-2-en-1-oneBenzaldehydeAlzheimer's Disease Model (C. elegans)Decreased Aβ aggregation, reduced oxidative stress nih.govresearchgate.net
Benzofuran-chalcone hybrids (general)Various substituted aldehydesHeLa, HCC1806, A549Good cytotoxic activity, VEGFR-2 inhibition nih.gov

Synthesis of Benzofuran-Pyridine/Pyrazole (B372694)/Pyrimidine (B1678525) Fused Heterocycles

The versatile benzofuran-chalcone hybrids serve as crucial intermediates for the construction of more complex, fused heterocyclic systems. nih.gov The α,β-unsaturated ketone moiety in chalcones is susceptible to cyclocondensation reactions with various binucleophiles, leading to the formation of new heterocyclic rings attached to the benzofuran core.

For example, reacting benzofuran chalcones with urea, thiourea, or guanidine (B92328) hydrochloride in an ethanolic potassium hydroxide (B78521) solution yields benzofuran-substituted pyrimidines, specifically pyrimidin-2-ols, pyrimidin-2-thiols, and pyrimidin-2-amines, respectively. nih.gov These compounds are of interest due to the known biological importance of the pyrimidine scaffold. nih.gov Similarly, reaction of the chalcone precursor with hydrazine hydrate (B1144303) can lead to the formation of pyrazole derivatives. scienceopen.com The synthesis of benzofuro-pyridine systems can be achieved through different routes, sometimes involving the cyclization of an azide (B81097) intermediate derived from a benzofuran-propenoic acid. researchgate.net These multi-ring systems represent a rich area for drug discovery, combining the pharmacological profiles of multiple heterocyclic motifs. nih.govresearchgate.net

Starting MaterialReagentResulting Fused/Attached HeterocycleReference Method
Benzofuran-ChalconeUreaPyrimidine-2-olCyclocondensation in ethanoic KOH nih.gov
Benzofuran-ChalconeThioureaPyrimidine-2-thiolCyclocondensation in ethanoic KOH nih.gov
Benzofuran-ChalconeGuanidine HydrochloridePyrimidin-2-amineCyclocondensation reaction nih.gov
2-Acetylbenzofuran (B162037)Hydrazine derivativesPyrazoleReaction pathway for 1,3,5-substituted pyrazoles scienceopen.com
(E)-3-(1-Benzofuran-2-yl)propenoic acidSodium Azide, then heat scispace.comBenzofuro[3,2-c]pyridin-1(2H)-oneCurtius rearrangement and cyclization researchgate.net

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR Techniques) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(6-Methoxy-2-benzofuranyl)ethanone, ¹H-NMR, ¹³C-NMR, and various 2D-NMR techniques are employed for unambiguous structural confirmation.

¹H-NMR Spectroscopy provides information about the chemical environment and connectivity of protons. The expected ¹H-NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetyl group protons. Based on data from closely related structures, such as (6-Methoxybenzofuran-2-yl)(p-tolyl)methanone, the expected chemical shifts (δ) in a solvent like deuterochloroform (CDCl₃) can be predicted. rsc.org The aromatic protons on the benzofuran (B130515) ring system are expected in the range of δ 6.9-7.6 ppm. The single proton on the furan (B31954) ring (H-3) would appear as a singlet, while the protons on the benzene (B151609) ring (H-4, H-5, and H-7) would show characteristic splitting patterns (e.g., doublet, doublet of doublets) based on their coupling with neighboring protons. The methoxy group (–OCH₃) protons would appear as a sharp singlet, typically around δ 3.9 ppm, and the acetyl methyl (–COCH₃) protons would also be a singlet, further downfield around δ 2.5 ppm. rsc.org

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. The spectrum for this compound would display 11 distinct carbon signals. The most downfield signal corresponds to the carbonyl carbon (C=O) of the acetyl group, expected above δ 180 ppm. rsc.org The carbon atoms of the aromatic and furan rings would resonate in the typical range of δ 95-162 ppm. The carbon of the methoxy group is expected around δ 56 ppm. rsc.org

2D-NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the final structure.

COSY spectra establish ¹H-¹H coupling correlations, confirming which protons are adjacent to each other in the benzene ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC spectra show correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the placement of the acetyl and methoxy groups by observing correlations from their protons to the carbons of the benzofuran core. For instance, the protons of the acetyl methyl group would show an HMBC correlation to the carbonyl carbon and the C-2 carbon of the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.Data extrapolated from analogous compounds. rsc.org
Atom PositionPredicted ¹H-NMR Shift (ppm)Predicted ¹³C-NMR Shift (ppm)
-COCH₃~2.5 (s, 3H)>180 (C=O), ~26 (-CH₃)
-OCH₃~3.9 (s, 3H)~56
Benzofuran H-3~7.4 (s, 1H)~117
Benzofuran H-4~7.5 (d, 1H)~124
Benzofuran H-5~6.9 (dd, 1H)~120
Benzofuran H-7~7.1 (d, 1H)~96
Quaternary Carbons-~161 (C6), ~158 (C7a), ~152 (C2), ~123 (C3a)

Mass Spectrometry Techniques (ESI-MS, HRMS, GC-MS, LC-HR-MSn) for Molecular Identification and Metabolite Profiling

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound, as well as for studying its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For this compound (C₁₁H₁₀O₃), the expected monoisotopic mass is 190.06299 Da. uni.lu Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically yield the protonated molecule [M+H]⁺ (m/z 191.07027) or other adducts like the sodium adduct [M+Na]⁺ (m/z 213.05221), confirming the molecular weight with high precision. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC-MS analysis, the compound is typically fragmented by electron ionization (EI), producing a characteristic fragmentation pattern that serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely involve the loss of a methyl group (•CH₃, 15 Da) from the acetyl moiety to give an acylium ion, or the cleavage of the entire acetyl group (•COCH₃, 43 Da). These fragmentation patterns are invaluable for structural confirmation and for identifying the compound in complex mixtures.

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HR-MSⁿ) is a powerful platform for metabolite profiling. This technique separates the parent compound from its metabolites using HPLC, and then uses HRMS to identify them. By subjecting the parent ion (e.g., m/z 191.07027) to fragmentation (MS/MS or MSⁿ), a detailed fragmentation tree can be constructed. This allows for the identification of metabolites in biological samples, where metabolic processes might alter the original molecule, for example, through demethylation of the methoxy group.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts. uni.lu
AdductCalculated m/z
[M+H]⁺191.07027
[M+Na]⁺213.05221
[M+K]⁺229.02615
[M+NH₄]⁺208.09681
[M-H]⁻189.05571

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. This peak is characteristic of an aryl ketone where the carbonyl group is conjugated with the benzofuran ring system. nih.gov

Aromatic C=C Stretches: Multiple bands of medium intensity are expected between 1450 and 1600 cm⁻¹ due to the carbon-carbon stretching vibrations within the aromatic benzene ring and the furan ring. nih.gov

C–O Stretches: The spectrum will show strong C–O stretching vibrations. The aryl-alkyl ether of the methoxy group (Ar–O–CH₃) and the C–O–C stretch of the furan ring will likely produce intense bands in the 1000-1300 cm⁻¹ region. nih.gov

C–H Stretches: Aromatic C–H stretching vibrations will appear as a group of bands just above 3000 cm⁻¹, while the aliphatic C–H stretches of the methyl groups (acetyl and methoxy) will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). nist.gov

C–H Bending: Out-of-plane C–H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Resolution Gas Chromatography (HRGC), using capillary columns, offers excellent separation efficiency for volatile and thermally stable compounds like this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a mass spectrometer (as in GC-MS), HRGC can provide quantitative purity analysis. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., column type, temperature program, carrier gas flow rate). The use of non-polar columns (e.g., HP-5MS) is common for the analysis of such aromatic compounds. spectrabase.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of this compound.

Reversed-Phase HPLC: This is the most common mode for a molecule of this polarity. A C18 or C8 stationary phase is typically used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with additives like formic acid or phosphoric acid to improve peak shape. sielc.com

Detection Systems: A UV detector is highly effective, as the conjugated benzofuran system provides strong chromophores that absorb UV light, typically in the 254-320 nm range. A Diode Array Detector (DAD) can provide a full UV spectrum for the peak, aiding in its identification. When coupled with a mass spectrometer (LC-MS), HPLC provides both retention time and mass data, offering a very high degree of certainty in identification and purity assessment. chemicalbook.com

Surface-Enhanced Raman Spectroscopy (SERS) Applications for in situ Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed chemical fingerprinting, even at very low concentrations. sielc.com The technique relies on the enhancement of the Raman signal of molecules adsorbed onto or near the surface of plasmonic nanostructures, typically made of gold or silver. nist.gov

While specific SERS studies on this compound are not widely reported, the technique holds significant potential for its analysis. SERS could be applied for in situ detection in various matrices. The key vibrational modes, such as the carbonyl stretch and the ring breathing modes of the benzofuran system, would be significantly enhanced, providing a unique spectral signature. This would allow for trace-level detection and identification, which could be valuable in applications like monitoring chemical reactions or detecting the compound in complex biological or environmental samples. The enhancement mechanism is primarily electromagnetic, arising from localized surface plasmon resonance on the metallic nanostructures. nist.gov

X-ray Crystallography for Precise Three-Dimensional Structural Elucidation

As of the latest available data, a specific crystal structure for This compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates for this specific compound are not available.

However, analysis of closely related benzofuran derivatives provides valuable insights into the expected crystallographic features of this class of compounds. The crystal structures of several analogous compounds have been determined, revealing common packing motifs and molecular geometries.

For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester , a more complex benzofuran derivative, was determined to be in the triclinic system with a P-1 space group. In another example, 3-(Propan-2-ylidene)benzofuran-2(3H)-one crystallizes in the monoclinic system with a P21/c space group. A brominated analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime , also adopts a monoclinic system with a P21/n space group.

These examples demonstrate that benzofuran derivatives can crystallize in various systems, with the specific packing arrangement influenced by the nature and position of substituents on the benzofuran core. The presence of the methoxy and acetyl groups in This compound would be expected to influence its crystal packing through potential hydrogen bonding and dipole-dipole interactions.

A hypothetical data table for This compound , based on common findings for related benzofuran structures, is presented below for illustrative purposes. It is important to reiterate that these are predicted values and await experimental verification.

Hypothetical Crystallographic Data for this compound

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P21/c or Pca21
a (Å) 8.0 - 19.0
b (Å) 7.0 - 18.0
c (Å) 10.0 - 17.0
α (°) 90
β (°) 90 - 100
γ (°) 90
Volume (ų) 1300 - 1700

The determination of the actual crystal structure of This compound through single-crystal X-ray diffraction would provide definitive data to confirm its molecular geometry and intermolecular interactions, which is essential for its further development and application in medicinal chemistry.

Computational Studies and Molecular Modeling of 1 6 Methoxy 2 Benzofuranyl Ethanone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Affinities and Modes

While the principles of molecular docking are well-established, specific studies detailing the prediction of binding affinities and modes for 1-(6-Methoxy-2-benzofuranyl)ethanone with various biological targets have not been identified in the current body of scientific literature. Such studies would theoretically involve docking this compound into the active sites of specific proteins to calculate its binding energy and visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The absence of this data prevents a detailed discussion of its potential biological targets and interaction mechanisms.

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize potential drug candidates. This approach would typically involve using the known structure of a receptor to guide the modification of this compound to improve its binding affinity and selectivity. However, there are no published examples of SBDD campaigns specifically centered on this compound.

Surface Mapping and Ligand-Protein Contact Preference Analysis

Surface mapping and ligand-protein contact preference analysis are computational tools used to characterize the binding site of a protein and understand the types of interactions that are most favorable. This information can then be used to design ligands with complementary properties. A specific analysis of the surface mapping and contact preferences for this compound in the context of a particular protein target is not documented in existing research.

Quantum Chemical Calculations for Reactivity Predictions and Electronic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. These calculations can provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for predicting a molecule's behavior in chemical reactions and biological systems. While the theoretical framework for performing such calculations on this compound exists, specific published studies detailing these electronic properties and reactivity predictions are not available.

In Silico Screening and Virtual Ligand Library Design

In silico screening involves the use of computational methods to screen large libraries of virtual compounds to identify those that are most likely to bind to a drug target. Virtual ligand libraries can also be designed around a core scaffold, such as this compound, to explore the structure-activity relationships of its derivatives. While virtual screening of benzofuran (B130515) derivatives has been reported in a broader context, there is no specific mention of this compound as a lead compound or the design of a virtual library based on its structure in the available scientific literature.

Biological Activities and Pharmacological Profiles of 1 6 Methoxy 2 Benzofuranyl Ethanone and Its Derivatives

Anticancer and Cytotoxic Properties

Benzofuran (B130515) derivatives have shown considerable promise as anticancer agents, with many exhibiting cytotoxic activity against various cancer cell lines. nih.govnih.gov The introduction of certain chemical groups, such as halogens, onto the benzofuran structure has been shown to significantly enhance this activity. researchgate.netnih.gov

Derivatives of 1-(6-Methoxy-2-benzofuranyl)ethanone have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of newly synthesized brominated derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethanone were evaluated for their anticancer activity. nih.govresearchgate.net Two compounds in particular, designated as compounds 6 and 8 in the study, showed potent and selective action against the chronic myelogenous leukemia (K562) cell line. nih.govresearchgate.net Their efficacy was also tested against prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cell lines. nih.govresearchgate.net

Further studies on other benzofuran derivatives have confirmed their activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines. nih.govresearchgate.net Specifically, five compounds (1c, 1e, 2d, 3a, 3d from the study) displayed significant cytotoxicity against all these cell lines. researchgate.net

A chalcone (B49325) derivative synthesized from 1-(7-ethoxy-1-benzofuran-2-yl) ethanone (B97240) showed significant cytotoxic effects against human colon cancer cell lines, including HT29 and HCT116, with IC₅₀ values of 0.35 µM and 0.59 µM, respectively. ejmo.org Another derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, was highly active against the colon cancer cell line SW620, with an IC₅₀ value of 10.8 ± 0.9 μM. nih.gov

The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various cancer cell lines.

Derivative CompoundCancer Cell LineMeasured Activity (IC₅₀)Reference
Compound 6 (a brominated derivative)K562 (Leukemia)3.83 ± 0.6 µM nih.gov
Compound 8 (a brominated derivative)K562 (Leukemia)> 30 µM (less active) nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateSW620 (Colon Cancer)10.8 ± 0.9 µM nih.gov
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylatePC3 (Prostate Cancer)> 30 µM nih.gov
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHT29 (Colon Cancer)0.35 µM ejmo.org
(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-oneHCT116 (Colon Cancer)0.59 µM ejmo.org

A crucial aspect of a potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Several derivatives of this compound have demonstrated such selectivity. nih.govresearchgate.netnih.gov

In one study, the cytotoxicity of brominated benzofuran derivatives was evaluated against both cancer cell lines (K562, PC3, SW620, Caki 1) and healthy human keratinocytes (HaCaT). nih.govresearchgate.net Two of the synthesized compounds exhibited selective action towards K562 leukemia cells with no toxic effects on the normal HaCaT cells. nih.govresearchgate.net For example, compound 6 showed strong toxicity towards K562 cells (IC₅₀ = 3.83 ± 0.6 µM) but only moderate toxicity towards HaCaT cells (IC₅₀ = 12.44 ± 1.27 µM), yielding a therapeutic index (TI) of 3.248. nih.gov

Similarly, other research has highlighted the selectivity of benzofuran derivatives for cancer cells over normal cells like human umbilical vein endothelial cells (HUVEC). researchgate.netnih.gov Halogenated benzofuran derivatives, in particular, have been noted for exhibiting anticancer activity without showing toxicity toward normal cells. nih.gov For example, methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate and methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate did not show toxic potential for normal HUVEC cells, indicating high selectivity. nih.gov

The anticancer effects of these compounds are often linked to their ability to halt cell proliferation and induce programmed cell death (apoptosis). nih.govejmo.org The anticancer effect of many benzofuran derivatives results from the induction of apoptosis through caspase-dependent pathways. nih.gov

Studies have shown that active benzofuran derivatives can induce apoptosis in K562 and MOLT-4 leukemia cells. nih.gov Mechanistic studies revealed that promising compounds act as pro-oxidants, increasing the levels of reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis. nih.govresearchgate.net The proapoptotic properties were confirmed by assays showing the activation of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. nih.govresearchgate.net

Furthermore, some derivatives have been shown to inhibit the release of pro-inflammatory cytokines like interleukin 6 (IL-6), which is known to play a key role in tumor progression and chemoresistance. nih.govnih.gov For example, two benzofuran derivatives significantly reduced the concentration of IL-6 in K562 cell cultures. nih.gov A chalcone derivative of benzofuran was also found to significantly inhibit cell viability in colon cancer cells more effectively than the standard chemotherapy drug 5-FU at low doses. ejmo.org

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

The benzofuran scaffold is a versatile structure that is also the basis for compounds with a wide spectrum of antimicrobial activities. nih.govrsc.orgrsc.org Derivatives of this compound have been evaluated for their efficacy against various bacteria, fungi, and viruses. nih.govekb.eg

Research has shown that benzofuran derivatives can possess a broad spectrum of antimicrobial activity. researchgate.net For example, 1-1'-(6-methoxybenzofuran-2,5-diyl) diethanone, a related compound, was tested for its antimicrobial properties. ekb.eg While it showed less potency against Staphylococcus aureus and Escherichia coli compared to its hydroxylated counterparts, it was part of a group of compounds demonstrating antibacterial action. ekb.eg The same study found that these compounds had weak antifungal activity against Candida albicans and Aspergillus flavus. ekb.eg

In another study, a novel synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), selectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. upm.edu.myijper.org This compound demonstrated a bactericidal effect on methicillin-sensitive Staphylococcus aureus (MSSA) and P. aeruginosa, and a bacteriostatic effect on MRSA strains. upm.edu.myresearchgate.net

The following table summarizes the antimicrobial activity of selected benzofuran derivatives.

Derivative CompoundMicroorganismMeasured ActivityReference
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeS. aureus ATCC 6538Active nih.gov
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloximeE. coli ATCC 25922Active nih.gov
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)MRSA ATCC 43300Inhibition Zone: 18.33±0.4 mm ijper.org
(Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23)P. aeruginosa ATCC 9027Inhibition Zone: 13.50±0.3 mm ijper.org
Compound 7 (a brominated derivative)Gram-positive strainsModerate Activity (MIC: 16-64 µg/mL) nih.gov

In addition to antibacterial and antifungal properties, certain benzofuran derivatives have been evaluated for their antiviral activity against various DNA and RNA viruses. nih.gov A study focusing on new derivatives of benzofuran found that specific long-chain ether derivatives of 2-acetylbenzofuran (B162037) exhibited notable antiviral properties. Specifically, 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against Respiratory Syncytial Virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was active against influenza A virus. nih.gov No specific findings regarding activity against the Hepatitis C Virus were identified in the provided search context.

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Derivatives of the 6-methoxy-benzofuran framework have demonstrated notable anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

A synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), has been shown to suppress the expression of pro-inflammatory mediators. upm.edu.myijper.org In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, AU-23 was found to downregulate the expression of pro-inflammatory cytokines and mediators including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), and Tumor Necrosis Factor-α (TNF-α). upm.edu.my The mechanism for this activity involves the modulation of crucial pattern recognition receptors. upm.edu.my Molecular docking studies have indicated that AU-23 binds to the mouse Toll-Like Receptor 4 (TLR4)/myeloid differentiation protein 2 (MD2) complex, which is critical for initiating the inflammatory cascade in response to LPS. upm.edu.myresearchgate.net

Further research into related dimethoxy-benzofuran derivatives has reinforced their anti-inflammatory potential. Specifically, 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone has been observed to inhibit the secretion of the pro-inflammatory cytokine IL-6 in K562 chronic myelogenous leukemia cells. researchgate.net This highlights the role of the core benzofuran structure, enhanced by methoxy (B1213986) groups, in exerting anti-inflammatory effects. The multifaceted actions of benzofuran derivatives have positioned them as subjects of significant research for their potential as anti-inflammatory agents. mdpi.com

To illustrate the anti-inflammatory potential of related heterocyclic scaffolds, a series of benzoxazole (B165842) derivatives were evaluated for their ability to inhibit IL-6, with several compounds showing significant activity. nih.gov

Table 1: Anti-inflammatory Activity of Benzoxazole Derivatives Against IL-6

CompoundIC₅₀ (μM) nih.gov
3c10.14 ± 0.08
3d5.43 ± 0.51
3g5.09 ± 0.88

Antioxidant Activities and Reactive Oxygen Species Scavenging

Benzofuran derivatives are recognized for their antioxidant properties, which are integral to their protective effects against various pathologies. nih.gov The antioxidant capacity is often linked to the core heterocyclic structure and the nature of its substituents. nih.gov

Research has shown that certain benzofuran derivatives can modulate cellular levels of reactive oxygen species (ROS). For instance, studies on new derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one revealed that some compounds exhibit pro-oxidative effects, leading to an increase in ROS within cancer cells, which can contribute to their proapoptotic properties. researchgate.net Conversely, other studies have highlighted the direct antioxidant activity of this class of compounds. A series of substituted 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were tested, with several compounds demonstrating excellent antioxidant activity when compared to the standard L-ascorbic acid. nih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been reported to increase antioxidant activity, indicating the structural importance of the benzofuran core. nih.gov

The antioxidant potential of benzofuran derivatives has been quantified using various standard in vitro assays that measure different aspects of antioxidant action, such as hydrogen atom transfer, electron transfer, and metal chelation.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is widely used to evaluate the ability of compounds to donate a hydrogen atom or electron. Multiple studies have employed this method to assess benzofuran derivatives. mdpi.comnih.govresearchgate.net For example, a series of synthesized benzofuran-2-one derivatives were evaluated using the DPPH assay, with compounds 9, 15, 18, and 20 showing the most significant radical scavenging capacity. mdpi.com Similarly, newly prepared benzofuran hydrazones were tested, and their activity was found to be related to the number and position of hydroxyl groups on the arylidene moiety. researchgate.net

The Ferric Reducing Antioxidant Power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This assay has also been used to characterize the antioxidant capacity of benzofuran derivatives. Benzofuran hydrazones were shown to have antioxidant activity in the FRAP assay, again dependent on their substitution pattern. researchgate.net

Table 2: Antioxidant Assay Profile of Benzofuran Derivatives

Compound ClassDPPH AssayFRAP AssayMetal Chelating Potential
Benzofuran-2-one derivativesActive mdpi.comnih.govNot ReportedPotential due to carbonyl group mdpi.com
Benzofuran hydrazonesActive researchgate.netActive researchgate.netPotential due to functional groups mdpi.com
Methoxy-benzofuran derivativesActive nih.govNot ReportedPotential due to methoxy group mdpi.comnih.gov

Neuropharmacological Activities

Derivatives of the methoxy-benzofuran scaffold have been investigated for their effects on the central nervous system, showing interactions with key neurotransmitter systems.

The serotonin (B10506) 5-HT₂ receptor family, particularly the 5-HT₂A and 5-HT₂C subtypes, are important targets for neuropsychiatric drugs. wikipedia.org The affinity and activity of ligands at these receptors are highly dependent on their chemical structure. Research on structurally related compounds indicates that methoxy substituents play a crucial role in receptor interaction.

In a study of N-benzylated tryptamines and phenethylamines, the N-2-methoxybenzyl substituent was found to be optimal for potent activation of the 5-HT₂A receptor. ljmu.ac.uk A parallel series of N-benzylated analogues of 2,5-dimethoxy-4-iodophenethylamine also showed high affinity for the 5-HT₂ receptor family. nih.gov For example, the N-2-methoxybenzyl substituted phenethylamine (B48288) was a nearly full agonist at the human 5-HT₂A receptor with an EC₅₀ value of 4.2 nM. ljmu.ac.uk Although these studies were not performed on benzofuran ethanone compounds directly, they establish a strong structure-activity relationship where a methoxybenzyl moiety, structurally related to the methoxy-benzofuran core, confers high potency at 5-HT₂ receptors. This suggests that derivatives of this compound are promising candidates for investigation as 5-HT₂ receptor modulators.

Inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for treating the symptoms of Alzheimer's disease. Several benzofuran derivatives have been identified as potent inhibitors of these enzymes.

A series of 5,6-dimethoxybenzofuran-3-one derivatives bearing a benzyl (B1604629) pyridinium (B92312) moiety were synthesized and evaluated as dual AChE and BChE inhibitors. One compound from this series, which featured a 2-fluoro substituent on the benzyl ring, exhibited an IC₅₀ value of 52 nM against AChE. Another study on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis found several compounds to be potent and selective inhibitors of BChE, with some showing greater potency than the reference drug galantamine. For instance, Cathafuran C displayed the most potent and selective BChE inhibitory activity with a Kᵢ value of 1.7 μM.

Table 3: Cholinesterase Inhibitory Activity of Benzofuran Derivatives

Compound/Derivative ClassEnzymeInhibitory Activity (IC₅₀ / Kᵢ)Reference
5,6-dimethoxybenzofuran-3-one derivative (5b)AChEIC₅₀ = 52 ± 6.38 nM researchgate.net
2-Arylbenzofuran derivativesBChEIC₅₀ = 2.5–32.8 μM ijper.org
Cathafuran CBChEKᵢ = 1.7 μM ijper.org

Monoamine oxidase A (MAO-A) is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, and its inhibition is an effective strategy for treating depression. Aurones, which are a class of compounds containing a benzofuranone ring, have been identified as potent MAO-A inhibitors.

Hispidol (B191410), an aurone derivative, was found to be a potent and selective inhibitor of human MAO-A, with an IC₅₀ value of 0.26 µM and a Kᵢ value of 0.10 µM. This potency was significantly greater than that of the marketed drug toloxatone (B1682430) (IC₅₀ = 1.10 µM). Hispidol's inhibition of MAO-A was determined to be reversible and competitive. In contrast, its analog, sulfuretin, was a less effective inhibitor of MAO-A (IC₅₀ = 4.16 µM), suggesting that subtle structural differences significantly impact inhibitory activity. Molecular docking simulations revealed that hispidol binds effectively within the major pocket of the MAO-A enzyme.

Table 4: MAO-A Inhibitory Profile of Benzofuranone (Aurone) Derivatives

CompoundMAO-A IC₅₀ (μM)MAO-A Kᵢ (μM)Inhibition TypeReference
Hispidol0.260.10Reversible, Competitive nih.gov
Sulfuretin4.16Not ReportedNot Reported nih.gov
Toloxatone (Reference)1.10Not ReportedNot Reported nih.gov

Therapeutic Potential for Neurodegenerative Disorders (e.g., Alzheimer's Disease, PTSD)

Derivatives of the benzofuran scaffold have shown promise in the context of neurodegenerative disorders. mdpi.comnih.gov Research has indicated potential efficacy in slowing the progression of Alzheimer's disease and offering neuroprotective functions. nih.gov

For Alzheimer's disease (AD), a key area of investigation is the targeting of β-amyloid (Aβ) plaques, a hallmark of the disease. A series of 6-methoxy-indanone derivatives, which share structural similarities with the methoxy-benzofuran core, were synthesized and evaluated as imaging probes for these plaques. Two specific derivatives demonstrated significant binding to Aβ aggregates in brain sections from AD patients and in brain homogenates. One radioiodinated derivative, [¹²⁵I]5k, showed excellent initial brain uptake and a clear binding ability to β-amyloid plaques with low non-specific binding in both in vitro and ex vivo models, suggesting its potential for in vivo plaque detection.

Another therapeutic strategy for Alzheimer's involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A newly synthesized benzimidazole (B57391) derivative, which also features a heterocyclic ring system, was shown to inhibit AChE and was found to possess anti-Alzheimer activity through multiple pathways, including antioxidant and anti-inflammatory mechanisms. While not direct derivatives of this compound, these findings highlight the potential of related heterocyclic structures in developing treatments for AD.

The application of benzofuran derivatives in Post-Traumatic Stress Disorder (PTSD) is less direct but can be inferred from the mechanisms of action of certain psychoactive compounds. For instance, 3,4-Methylenedioxymethamphetamine (MDMA), which contains a benzofuran-like (dihydrofuran) ring structure, has shown efficacy as an adjunct in psychotherapy for PTSD. Its therapeutic effects are thought to stem from its ability to stimulate the transporter-mediated release of monoamines like serotonin. This suggests that other benzofuran derivatives that modulate neurotransmitter systems could hold therapeutic potential for PTSD.

Other Diverse Biological Activities

The benzofuran scaffold is associated with a wide spectrum of pharmacological effects beyond neuroprotection, including antiviral, antimicrobial, and metabolic activities. nih.govnih.govrsc.org

Anti-HIV Activity

The potential of benzofuran derivatives as antiviral agents has been explored, with some studies focusing on the Human Immunodeficiency Virus (HIV). A novel series of 1-(1-benzofuran-2-yl-ethylidene)-4-substituted thiosemicarbazides and their derived thiazole (B1198619) and thiazolidinone ring systems were synthesized and evaluated for their in vitro anti-HIV-1 activity. Among the tested compounds, two derivatives, 5c and 9a , produced a significant reduction in the viral cytopathic effect. Compound 9a was confirmed to have moderate anti-HIV activity, highlighting the potential of the benzofuran nucleus as a starting point for the development of new anti-retroviral agents.

Anti-platelet and Analgesic Effects

Benzofuran derivatives have been investigated for their effects on inflammation and pain, which are often linked to platelet activity. rsc.orgnih.gov Fluorinated benzofuran and dihydrobenzofuran derivatives have been identified as efficient anti-inflammatory agents. researchgate.net Research has shown that some flavonoid aglycones, which can feature benzofuran-like structures, inhibit thrombin-induced platelet activation. mdpi.com More specifically, the discovery of 2,3-dihydro rsc.orgnih.govdioxino[2,3-g]benzofuran derivatives as Protease-Activated Receptor 4 (PAR4) antagonists has been reported, indicating potent antiplatelet aggregation activity. acs.org

In terms of pain relief, the literature indicates that benzofuran derivatives possess analgesic properties. nih.govrsc.orgnih.gov An early study from 1944 detailed the synthesis of basic benzofuran derivatives as part of a search for synthetic analgesics. rsc.org Another study noted that pyrazole (B372694) derivatives of benzofuran exhibited a higher antinociceptive effect compared to other related heterocyclic compounds. pharmatutor.org A derivative of Petasites hybridus, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, also demonstrated the ability to inhibit polymorphonuclear leukocyte (PMN) chemotaxis with an IC50 value comparable to the well-known analgesic ibuprofen (B1674241). nih.gov

Immunosuppressive Properties

Several derivatives based on the benzofuran structure have demonstrated immunomodulatory and anti-inflammatory effects, suggesting potential for immunosuppressive applications. nih.govmdpi.com A natural derivative, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, and its synthetic benzoxazepine derivatives were shown to modulate the innate immune response of phagocytes. nih.gov The parent compound exhibited stronger inhibition of luminol-enhanced chemiluminescence of PMNs than acetylsalicylic acid (ASA), and one of its synthetic derivatives was five times more potent than ibuprofen at inhibiting PMN migration. nih.gov

Furthermore, certain derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one have been shown to inhibit the release of the pro-inflammatory cytokine interleukin-6 (IL-6) in chronic myelogenous leukemia (K562) cells. mdpi.comresearchgate.net One compound, in particular, reduced the level of IL-6 by 50%. mdpi.comresearchgate.net This ability to suppress key inflammatory mediators underscores the immunosuppressive potential of this class of compounds.

Antihyperglycemic Activity

The benzofuran moiety is present in compounds that have shown significant antidiabetic properties. nih.govnih.govnih.gov A series of benzofuran-based chromenochalcones were synthesized and evaluated for their ability to manage high blood sugar. rsc.orgnih.gov Several of these compounds showed significant glucose uptake stimulatory effects in skeletal muscle cells. nih.gov

Table 1: In Vitro Glucose Uptake in L-6 Skeletal Muscle Cells by Benzofuran-based Chromenochalcones. nih.gov

In vivo studies using streptozotocin-induced diabetic rats confirmed these effects, with compounds 21 , 22 , and 24 causing a significant reduction in blood glucose levels. nih.gov Other research has focused on arylbenzofurans isolated from Morus mesozygia, which is traditionally used for diabetes treatment. researchgate.net These natural compounds were found to be potent inhibitors of the α-glucosidase enzyme, with IC50 values significantly better than the reference drug acarbose. researchgate.net Additionally, several thiazolidinedione derivatives containing a substituted benzofuran pharmacophore were synthesized and showed considerable euglycemic activity in diabetic mice. nih.gov

Antihypertensive, Vasodilating, and Spasmolytic Effects

Benzofuran derivatives have been recognized for their potential effectiveness in treating chronic diseases like hypertension. mdpi.comnih.govnih.gov The well-known antiarrhythmic drug amiodarone (B1667116) is a prominent example of a benzofuran derivative used in cardiovascular medicine. nih.govrsc.org Research has explored designing benzofuran-based vasodilators to treat cardiovascular conditions. nih.gov

Studies on related heterocyclic systems, such as benzo[d]imidazole derivatives, have provided insights into the mechanisms of action. One such derivative, 2-Methoxy-4-[5-nitro-1H-benzo[d]imidazol-2-yl]phenol , exhibited potent, endothelium-dependent vasorelaxant effects and demonstrated a dose-dependent antihypertensive effect in spontaneously hypertensive rats. nih.gov A 1970 study also reported on the antihypertensive and vasodilator properties of various benzofuran derivatives. nih.gov Furthermore, the literature notes that benzofurans containing halogens in their structure can possess spasmolytic activity, among other properties. nih.gov

Table 2: Vasorelaxant and Antihypertensive Activity of Selected Heterocyclic Derivatives. nih.gov

Bone Anabolic Agent Potential

Substituted benzofuran compounds, including derivatives of this compound, have emerged as a novel class of potential bone anabolic agents. Research indicates that these compounds exert their effects by enhancing the expression of Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in bone formation. nih.gov This upregulation of BMP-2 suggests a therapeutic potential for conditions characterized by significant bone loss, such as senile osteoporosis (SOP). nih.gov

The challenge in treating senile osteoporosis often lies in the limited efficacy of bone resorption inhibitors in patients with severe bone mass deficiency. nih.gov This has spurred the search for small-molecule drugs that can actively promote osteogenesis. nih.gov Studies have demonstrated that compounds with a benzofuran-like structure can promote bone formation by increasing BMP-2 levels. nih.gov

In preclinical studies, certain 6-methoxybenzofuran (B1631075) derivatives have shown promising results. For instance, a derivative referred to as compound 125 has demonstrated therapeutic and preventive effects in aged mouse models of senile osteoporosis. nih.gov The mechanism behind this effect was linked to the upregulation of BMP-2, which in turn accelerates bone turnover and increases the proportion of osteoblasts. nih.gov Further investigation into the structure-activity relationship of these derivatives led to the identification of another compound, I-9, which exhibited even greater efficacy than compound 125 in a zebrafish osteoporosis model. nih.gov

The potential of these compounds extends to other forms of osteoporosis as well. For example, a benzofuran pyran hybrid, compound 4e, has been identified for its osteogenic potential in preventing glucocorticoid-induced osteoporosis (GIOP) in mice. nih.gov This compound was found to preserve osteoblast differentiation and mineralization. nih.gov The underlying mechanism involves the modulation of the canonical Wnt/β-catenin signaling pathway, a critical pathway in bone development and maintenance. nih.gov In vivo studies with compound 4e showed a preservation of bone microarchitecture and cortical thickness, an enhanced bone formation rate, and regulation of osteocyte death. nih.gov

The table below summarizes the findings from studies on representative benzofuran derivatives and their effects on bone formation.

CompoundModelKey FindingsMechanism of ActionReference
Compound 125 Aged C57 and SAMP-6 mice (Senile Osteoporosis)Therapeutic and preventive effects on senile osteoporosis.Upregulation of BMP-2, acceleration of bone turnover, increased proportion of osteoblasts. nih.gov
Compound I-9 Zebrafish osteoporosis modelSignificantly higher efficacy than compound 125 and teriparatide.Promotes bone formation. nih.govmdpi.com
Compound 4e (Benzofuran pyran hybrid)Male Balb/c mice (Glucocorticoid-Induced Osteoporosis)Preserved osteoblast differentiation and mineralization, preserved bone microarchitecture and cortical thickness, enhanced bone formation rate.Modulation of canonical Wnt/β-catenin signaling. nih.gov
Compound 1 and 8a (Substituted benzothiophene (B83047) and benzofuran derivatives)SAMP6 mice and Ovariectomized (OVX) ratsEnhanced BMP-2 expression in vitro and in vivo, stimulated bone formation and trabecular connectivity restoration in vivo.Upregulation of BMP-2 expression. nih.gov

These findings underscore the potential of this compound and its derivatives as a new class of anabolic agents for the treatment of osteoporosis. nih.gov Their ability to stimulate bone formation through pathways like BMP-2 and Wnt/β-catenin signaling offers a promising alternative to existing anti-resorptive therapies. nih.govnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Interaction with Specific Molecular Targets and Signaling Pathways

Extensive searches of scientific literature and bioactivity databases have not yielded specific studies on the interaction of 1-(6-methoxy-2-benzofuranyl)ethanone with key molecular targets and signaling pathways. The following subsections detail the areas where no published research data is currently available for this specific compound.

Enzyme Inhibition Studies (e.g., PI3K, VEGFR2, COX-2, mPTPB)

There is currently no publicly available scientific literature that has investigated or reported on the inhibitory activity of this compound against the enzymes PI3K (Phosphoinositide 3-kinase), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), COX-2 (Cyclooxygenase-2), or mPTPB (Yersinia pestis protein tyrosine phosphatase). Therefore, its potential as an inhibitor for these specific enzymes remains unknown.

Interference with Critical Cellular Processes (e.g., Cell Cycle Progression)

As of the latest available data, no research has been published detailing the effects of this compound on cell cycle progression. Consequently, it is not known whether this compound can induce cell cycle arrest or modulate the different phases of the cell cycle in any cell lines. While some benzofuran (B130515) derivatives have been noted to affect cell cycle progression, these findings cannot be extrapolated to this compound without direct experimental evidence.

Induction of Apoptosis and Activation of Proapoptotic Pathways (e.g., Caspase-Glo, Annexin V-FITC Assays)

There is a lack of published studies utilizing assays such as Caspase-Glo or Annexin V-FITC to evaluate the pro-apoptotic potential of this compound. The Caspase-Glo assay is a luminescent assay to measure caspase activity, which is crucial for apoptosis, while the Annexin V-FITC assay detects the translocation of phosphatidylserine (B164497) to the outer cell membrane, an early marker of apoptosis. Without such studies, the ability of this compound to induce programmed cell death and activate pro-apoptotic signaling pathways has not been determined.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

The effect of this compound on the modulation of intracellular reactive oxygen species (ROS) levels has not been documented in the scientific literature. ROS are chemically reactive species containing oxygen that, at high levels, can lead to oxidative stress and cellular damage, while at moderate levels, they can function as signaling molecules. Whether this compound exhibits pro-oxidant or antioxidant properties is currently unknown. While some benzofuran derivatives have shown pro-oxidative activity in cancer cell lines, this cannot be assumed for the specific compound .

Inhibition of Proinflammatory Cytokine Production (e.g., Interleukin-6)

There are no available research findings on the effect of this compound on the production of proinflammatory cytokines, such as Interleukin-6 (IL-6). IL-6 is a pleiotropic cytokine with a central role in inflammation and immune responses. The potential anti-inflammatory or immunomodulatory effects of this compound through the inhibition of IL-6 or other cytokines have not been investigated.

Identification and Validation of Specific Molecular Targets (e.g., Tubulin)

To date, no studies have been published that identify or validate specific molecular targets of this compound. For instance, tubulin, a critical component of the cytoskeleton and a target for some anticancer drugs, has not been identified as a binding partner for this compound. The broader molecular target profile of this compound remains an area for future research.

Structure Activity Relationship Sar Studies of 1 6 Methoxy 2 Benzofuranyl Ethanone Derivatives

Impact of Substituents on Biological Potency and Selectivity

The introduction of different functional groups at various positions of the benzofuran (B130515) ring system can dramatically alter the molecule's interaction with biological targets. researchgate.net The volume, lipophilicity, and electronic properties of these substituents are key determinants of the resulting derivatives' activity. researchgate.netnih.gov

The incorporation of halogen atoms, such as bromine, chlorine, and fluorine, into the benzofuran structure is a well-established strategy for enhancing anticancer activity. nih.govresearchgate.net This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

Research has consistently shown that the position of the halogen substituent is a critical factor for cytotoxicity, often more so than the specific type of halogen used. nih.govnih.gov For instance, studies on bromoalkyl and bromoacetyl derivatives of benzofurans have identified them as having the highest cytotoxicity. researchgate.netmdpi.com A notable example is 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone, which has demonstrated remarkable and selective toxicity against leukemia cell lines (K562 and HL-60) with IC₅₀ values of 5.0 µM and 0.1 µM, respectively, while showing no toxicity toward normal human umbilical vein endothelial cells (HUVEC). researchgate.netnih.govresearchgate.net This highlights the potential for achieving target specificity through precise halogen placement.

Furthermore, introducing halogens to alkyl or alkoxy side chains, rather than directly onto the benzofuran ring, can significantly increase the cytotoxic effects compared to the unsubstituted parent compounds. researchgate.netnih.gov Comparative studies also suggest that brominated derivatives tend to be more cytotoxic than their chlorine-containing counterparts. nih.gov

Table 1: In Vitro Cytotoxicity of Halogenated Benzofuran Derivatives This interactive table summarizes the inhibitory concentrations (IC₅₀) of various halogenated benzofuran derivatives against different cancer cell lines, illustrating the impact of halogenation on anticancer activity.

Compound NameCell LineIC₅₀ (µM)Reference
1,1′-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK5625.0 nih.govresearchgate.net
1,1′-[3-(Bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneHL600.1 nih.govresearchgate.net
1-[3-(Bromomethyl)-4,6-dimethoxy-1-benzofuran-2-yl]ethanone (Compound 6)K56215.0 mdpi.com
1-[3-(Bromomethyl)-6-methoxy-1-benzofuran-2-yl]ethanone (Compound 8)K56225.0 nih.gov
Ethyl ester of 3-bromomethyl-benzofuran-2-carboxylic acidPLK1 PBD16.4 nih.gov

Electron-donating groups, particularly methoxy (B1213986) (-OCH₃) groups, play a significant role in modulating the pharmacological profile of benzofuran derivatives. Their presence can enhance cytotoxic properties, often working synergistically with other substituents like halogens. nih.gov For example, the potent and selective anticancer activity of 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone is attributed to both the bromomethyl group and the two methoxy groups at the C-5 and C-6 positions. researchgate.netnih.gov

In some complex hybrid molecules, the absence of a methoxy group has been shown to be detrimental to cytotoxic activity, underscoring its importance. nih.gov Studies on related 6-methoxy benzamide (B126) structures have also indicated that the presence of electron-donating groups at certain positions can increase biological activity. researchgate.net The strategic placement of electron-rich groups like methoxy or methyl on the benzene (B151609) portion of the benzofuran scaffold has been shown to be beneficial for the successful synthesis and activity of target compounds. nih.gov

The C-2 position of the benzofuran ring is a key site for modification, and substitutions at this position are often crucial for biological activity. nih.govscienceopen.com Early SAR studies identified that introducing an ester group at the C-2 position was a critical determinant for the cytotoxic activity of benzofuran compounds. nih.govnih.govscienceopen.com

Beyond simple ester groups, the introduction of larger heterocyclic rings at the C-2 position has emerged as a powerful strategy for developing potent cytotoxic agents. nih.gov These modifications can significantly influence the compound's selectivity towards cancer cells over normal cells. nih.gov Hybrid molecules incorporating moieties such as triazole, piperazine, chalcone (B49325), and imidazole (B134444) at the C-2 position have been shown to be highly effective anticancer agents. nih.gov

While much focus has been on the C-2 and C-3 positions, substitutions on the benzene ring of the benzofuran core also have a profound impact. Specifically, the introduction of hydroxyl (-OH), halogen, and amino (-NH₂) groups at the C-5 position has been found to be closely associated with the antibacterial activity of benzofuran derivatives. nih.govscienceopen.com This suggests that modifications at this site are critical for modulating interactions with bacterial targets, which may differ significantly from the targets involved in anticancer activity.

The biological activity of benzofuran derivatives is a complex interplay of steric (size and shape) and electronic (electron-donating or -withdrawing) effects. The hydrophobic and electron-donating electronic character of halogens, for example, is believed to enhance cytotoxicity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their molecular structures. While specific QSAR studies on 1-(6-methoxy-2-benzofuranyl)ethanone are not widely published, research on structurally related 6-methoxy benzamide derivatives provides valuable insights into how this methodology can be applied.

A QSAR study was conducted on 58 derivatives of 6-methoxy benzamides to identify the key structural features required for binding affinity to the dopamine (B1211576) D₂ receptor. researchgate.netnih.gov The models, developed using methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), successfully predicted the binding affinities. nih.gov

The study concluded that:

Hydrophobicity and Sterics: The presence of hydrophobic (lipophilic) substituents at a specific position (R³) was advantageous for activity. researchgate.net This highlights the importance of steric and hydrophobic interactions in the binding pocket.

Electronic Effects: The presence of electron-donating groups at another position (R⁵) increased the biological activity. researchgate.net

Detrimental Groups: Conversely, the presence of a nitro group, which is strongly electron-withdrawing, was found to hinder the antagonistic activity. researchgate.net

These QSAR models confirmed that a combination of steric, hydrophobic, and electrostatic interactions governs the binding affinity of these compounds. researchgate.net Such models are invaluable tools for rationally designing new derivatives with improved potency and selectivity, allowing researchers to prioritize the synthesis of the most promising candidates.

Development of Predictive Models for Enhanced Activity and Selectivity

The development of predictive models is a cornerstone of modern medicinal chemistry, enabling the rational design of novel derivatives with improved biological activity and selectivity. For derivatives of this compound, computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are instrumental in elucidating the complex interplay between molecular features and pharmacological effects. These models translate structural information into quantitative predictions of activity, thereby guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For instance, a study on 6-methoxy benzamide derivatives, which share a key structural motif with the title compound, successfully employed both multiple linear regressions (MLR) and artificial neural networks (ANN) to predict their D2 receptor antagonistic activity. mdpi.comnih.gov The models were built using pIC50 values for a set of 58 derivatives and demonstrated strong predictive power. mdpi.comnih.gov The statistical quality of the models was high, with the ANN model showing superior performance, indicating the utility of non-linear approaches in capturing the structure-activity landscape. mdpi.comnih.gov

Three-dimensional QSAR (3D-QSAR) studies offer a more detailed understanding by considering the three-dimensional properties of the molecules. These models are crucial for designing molecules that fit precisely into the binding site of a biological target. For a series of novel dibenzofuran (B1670420) derivatives, a 3D-QSAR pharmacophore model was generated to understand their inhibitory activity against protein tyrosine phosphatase PTP-MEG2. nih.gov This model identified key pharmacophoric features essential for binding, including one ring aromatic (RA), three hydrophobic (Hyd), and two hydrogen bond acceptor (HBA) features. nih.gov Such models provide a spatial map of the chemical features that are critical for biological activity, guiding chemists in modifying the lead structure to enhance its interaction with the target protein.

In a similar vein, 3D-QSAR analysis of benzofuran-based acetylcholinesterase inhibitors highlighted the importance of the alkyl group positioning on the phenyl moiety for activity. nih.gov Molecular docking simulations further complemented these findings by revealing favorable binding modes within the enzyme's active site. nih.gov These computational techniques not only predict the activity of unsynthesized compounds but also provide insights into the mechanism of action at a molecular level.

The development of these predictive models relies on high-quality biological data from a series of related compounds. The table below illustrates the type of data that forms the basis for such models, showcasing the inhibitory concentrations (IC50) of various benzofuran derivatives against different biological targets.

Compound IDModification on Benzofuran CoreTargetIC50 (µM)
7c Varied substitutionsAcetylcholinesterase0.058 nih.gov
7e Varied substitutionsAcetylcholinesterase0.086 nih.gov
Donepezil (Ref.) Reference DrugAcetylcholinesterase0.049 nih.gov
Compound 8 Thiosemicarbazone hybridPI3K0.00221 nih.gov
Compound 8 Thiosemicarbazone hybridVEGFR-20.068 nih.gov
LY294002 (Ref.) Reference DrugPI3K0.00618 nih.gov
Sorafenib (Ref.) Reference DrugVEGFR-20.0312 nih.gov
Compound 10a Dibenzofuran derivativePTP-MEG20.320 nih.gov

This table is for illustrative purposes to show the type of data used in developing predictive models.

The ultimate goal of these predictive models is to streamline the drug discovery process. By prioritizing the synthesis of compounds with a high probability of success, these computational tools reduce the time and resources expended in the laboratory. uobasrah.edu.iq For derivatives of this compound, the application of QSAR and 3D-QSAR models can lead to the identification of novel candidates with enhanced potency and selectivity for various therapeutic targets, including enzymes and receptors implicated in cancer and neurodegenerative diseases. nih.govnih.gov The integration of molecular docking, pharmacophore modeling, and QSAR provides a powerful, multi-faceted approach to the design of next-generation therapeutic agents based on the benzofuran scaffold.

Metabolic Pathways and Biotransformations of Benzofuran Compounds

In Vivo Metabolism Studies in Preclinical Models

In vivo studies in preclinical models, such as rats and mice, have been instrumental in elucidating the metabolic pathways of various benzofuran (B130515) derivatives. While specific data on 1-(6-Methoxy-2-benzofuranyl)ethanone is not extensively available in the public domain, general metabolic patterns for benzofuran compounds have been established. For instance, studies on the metabolism of amiodarone (B1667116), a complex drug containing a benzofuran moiety, have shown that it undergoes extensive metabolism in rats, leading to a variety of metabolites through processes like N-deethylation and hydroxylation.

Research on simpler benzofuran structures in rodent models has revealed that metabolism often initiates with the oxidation of the furan (B31954) ring. This is a critical step that can lead to the formation of reactive intermediates. The specific metabolites formed can vary significantly depending on the animal model used, highlighting species-specific differences in drug metabolism.

A summary of common metabolic transformations observed for benzofuran derivatives in preclinical models is presented below:

Metabolic Reaction Description Common Preclinical Models
Oxidation Addition of oxygen atoms, often leading to hydroxylation of the aromatic or furan ring.Rat, Mouse
Ring Cleavage Opening of the furan ring, a key step in the degradation of the benzofuran core.Rat
Demethylation Removal of a methyl group, particularly from methoxy (B1213986) substituents on the benzene (B151609) ring.Rat, Mouse
Conjugation Attachment of endogenous molecules like glucuronic acid to increase water solubility.Rat, Mouse

Bioconjugation Reactions (e.g., Glucuronidation)

Phase II biotransformation reactions, also known as conjugation reactions, are essential for the detoxification and elimination of benzofuran metabolites. After the introduction of functional groups like hydroxyl groups during Phase I metabolism, these metabolites can be conjugated with endogenous molecules.

Glucuronidation is a major conjugation pathway. In this reaction, UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxylated metabolite. This results in the formation of a highly water-soluble glucuronide conjugate that can be readily excreted in urine or bile. For hydroxylated metabolites of benzofurans, glucuronidation is a key detoxification and elimination step.

Comprehensive Metabolite Identification and Structural Elucidation

Due to the absence of direct experimental data on the metabolites of this compound, this section will describe the expected metabolic profile based on the known biotransformation of analogous compounds. The primary techniques for metabolite identification and structural elucidation are high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netacs.org

Based on studies of other 6-substituted benzofurans like 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) and its N-methyl derivative (6-MAPB), metabolism is expected to occur at both the substituent and the benzofuran core. nih.govresearchgate.net The metabolism of 6-MAPB in rat urine and human liver preparations showed that N-demethylation is a major pathway, and the cytochrome P450 isoenzymes responsible were identified as CYP1A2, CYP2D6, and CYP3A4. nih.gov A major metabolite of 6-APB involved the opening of the benzofuran ring, leading to 4-carboxymethyl-3-hydroxy amphetamine. nih.gov

For this compound, the following metabolic transformations are predicted:

O-Demethylation: The methoxy group at the 6-position is a likely site for O-demethylation to form the corresponding phenol, 1-(6-hydroxy-2-benzofuranyl)ethanone. This is a common metabolic route for methoxylated aromatic compounds.

Hydroxylation: The benzofuran ring system can undergo hydroxylation at various positions, mediated by CYP enzymes.

Furan Ring Opening: The furan ring is susceptible to oxidative cleavage, which could lead to the formation of a carboxylic acid derivative, similar to what is observed with 6-APB. nih.gov

Acetyl Group Reduction: The acetyl group could be reduced to a secondary alcohol, yielding 1-(6-methoxy-2-benzofuranyl)ethanol.

Phase II Conjugation: The newly formed hydroxyl groups from O-demethylation or hydroxylation can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion.

The structural elucidation of these potential metabolites would involve detailed analysis of their mass spectral fragmentation patterns and NMR spectra.

Table 1: Predicted Phase I Metabolites of this compound Based on Analogous Compounds

Predicted Metabolite NameMetabolic ReactionAnalogous Compound(s) and Observed Reaction
1-(6-Hydroxy-2-benzofuranyl)ethanoneO-DemethylationMethoxy-substituted 2-phenylbenzofurans (O-demethylation) nih.gov
Hydroxylated-1-(6-methoxy-2-benzofuranyl)ethanoneAromatic Hydroxylation3-Aminodibenzofuran (Oxidation by CYP enzymes) nih.gov
[Ring-opened carboxylic acid derivative]Furan Ring Opening6-APB (Metabolism to 4-carboxymethyl-3-hydroxy amphetamine) nih.gov
1-(6-Methoxy-2-benzofuranyl)ethanolCarbonyl ReductionGeneral ketone metabolism

Table 2: Analytical Techniques for Metabolite Identification

TechniqueApplication
HPLC-MS/MSSeparation and detection of metabolites in biological matrices, providing molecular weight and fragmentation data for initial identification. nih.govresearchgate.net
LC-HRMSProvides high-resolution mass data for accurate mass measurement and elemental composition determination of metabolites. nih.gov
NMR SpectroscopyUsed for the definitive structural elucidation of isolated metabolites, providing detailed information about the carbon-hydrogen framework. acs.org

Biomimetic Oxidation as a Mimic of Biological Metabolism

Biomimetic oxidation studies serve as a valuable tool to model and understand the metabolic pathways of xenobiotics, including benzofuran compounds. These studies often employ synthetic metalloporphyrins as catalysts that mimic the function of cytochrome P450 enzymes. While no specific biomimetic oxidation studies on this compound have been reported, research on other benzofurans provides insight into the likely oxidative transformations.

The oxidation of benzofurans can be catalyzed by manganese-porphyrin complexes in the presence of an oxygen source like hydrogen peroxide. acs.orgacs.org These reactions can lead to the formation of various oxidation products, including lactones and products of ring opening. For example, the catalytic oxidation of 2,2-dimethylbutyric acid with a manganese complex and H2O2 can result in the formation of a γ-lactone. acs.org

In the context of this compound, a biomimetic oxidation system would likely target the electron-rich furan ring and the methoxy group. The electron-withdrawing nature of the acetyl group at the 2-position would influence the reactivity of the furan ring. Potential biomimetic oxidation products could include hydroxylated derivatives, the O-demethylated product, and compounds resulting from the oxidative cleavage of the furan ring.

The study of such biomimetic systems can help in predicting the formation of reactive metabolites, which are often implicated in the toxicity of certain compounds.

Table 3: Common Components of a Biomimetic Oxidation System for Benzofurans

ComponentFunctionExample
SubstrateThe compound to be oxidizedThis compound
CatalystMimics the active site of CYP450 enzymesManganese(III) porphyrin complexes acs.org
OxidantSource of oxygen atomsHydrogen peroxide (H2O2) acs.orgacs.org
SolventProvides the reaction mediumAcetonitrile (B52724), Dichloromethane

Applications in Medicinal Chemistry and Pharmaceutical Drug Discovery

Identification and Optimization of Lead Compounds

The process of drug discovery often commences with the identification of a "hit" molecule that demonstrates a desired biological activity. This hit compound subsequently undergoes structural modifications to optimize its efficacy, selectivity, and pharmacokinetic properties, transforming it into a "lead" compound. While direct studies identifying 1-(6-Methoxy-2-benzofuranyl)ethanone as a primary hit compound are not extensively documented, its structural framework is integral to numerous benzofuran (B130515) derivatives that have been investigated as lead compounds.

Researchers have synthesized series of benzofuran derivatives, modifying substituents on both the benzofuran ring system and the ethanone (B97240) side chain to establish structure-activity relationships (SAR). For instance, the methoxy (B1213986) group at the 6-position of the benzofuran ring is a key feature that can influence the molecule's interaction with biological targets. The ethanone moiety at the 2-position provides a reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups to explore the chemical space around the core scaffold. This strategic modification is crucial for optimizing the potency and reducing the toxicity of potential drug candidates.

Development of Novel Therapeutic Agents for Diverse Diseases

The benzofuran scaffold is a constituent of various natural and synthetic compounds with a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Derivatives of this compound have been explored for their potential in treating a range of diseases.

Anticancer Activity: Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents. The mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. For example, certain brominated derivatives of 2-acetylbenzofuran (B162037) have shown selective toxicity towards leukemia cell lines. While specific data for this compound is limited, the general class of methoxy-substituted benzofurans has been a focus of anticancer drug development.

Antimicrobial Activity: The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Benzofuran derivatives have demonstrated activity against a variety of bacterial and fungal strains. The methoxy and acetyl groups of this compound can be chemically modified to generate derivatives with enhanced antimicrobial potency.

Neuroprotective Effects: Some benzofuran-based compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act by inhibiting key enzymes or receptors involved in the disease pathology. The core structure of this compound serves as a valuable starting point for the synthesis of such neuroprotective agents.

A summary of the therapeutic potential of some benzofuran derivatives is presented in the table below.

Therapeutic AreaExample of Benzofuran Derivative ClassObserved Biological Activity
Oncology Brominated 2-acetylbenzofuransSelective cytotoxicity against leukemia cells
Infectious Diseases Substituted benzofuran amidesAntibacterial and antifungal activity
Neurology Benzofuran-based enzyme inhibitorsInhibition of enzymes linked to neurodegeneration

Strategies for Multifunctional Drug Design

A contemporary approach in drug discovery is the design of multifunctional or multi-target drugs, which can simultaneously interact with multiple biological targets implicated in a complex disease. This strategy can offer improved efficacy and a reduced likelihood of drug resistance. The this compound scaffold is amenable to the development of such multifunctional agents.

By incorporating other pharmacophores into the benzofuran structure, it is possible to create hybrid molecules with dual or multiple modes of action. For instance, a benzofuran derivative could be linked to a moiety known to inhibit a specific enzyme, while the benzofuran core itself interacts with a different receptor. This approach has been conceptually applied to benzofuran hydrazones, which are being explored as scaffolds for developing multifunctional drugs. The versatility of the ethanone group in this compound makes it an ideal point for such conjugations.

Utilization as Chemical Probes for Investigating Cellular Processes

Chemical probes are small molecules used to study and manipulate biological systems. Fluorescent probes, in particular, are invaluable tools for visualizing cellular components and processes. Benzofuran derivatives are known to possess interesting photophysical properties, including fluorescence.

The benzofuran ring system, being a conjugated aromatic structure, can act as a fluorophore. The emission properties can be tuned by altering the substituents on the ring. While specific studies on the use of this compound as a chemical probe are not widely available, the general class of benzofurans has been explored for this purpose. For example, the modulation of the benzofuran structure has been shown to optimize its linear and nonlinear optical properties, making these derivatives suitable as fluorescent markers for medical imaging.

Non-Drug Applications of Benzofuran Derivatives

Beyond their therapeutic applications, benzofuran derivatives also find use in materials science, particularly due to their optical properties.

The inherent fluorescence of the benzofuran scaffold makes it an attractive building block for the design of chemosensors. These sensors can detect the presence of specific ions or molecules through a change in their fluorescence signal. Benzofuran-based fluorescent dyes have been synthesized and explored as sensing agents in optical sensor design. The introduction of specific binding sites onto the this compound framework could lead to the development of selective fluorescent sensors for various analytes.

Optical brighteners are chemical compounds that absorb light in the ultraviolet region and re-emit it in the blue region of the visible spectrum, leading to a whitening effect. This property is utilized in various industries, including textiles and paper. Certain benzofuran derivatives, particularly those with extended conjugation, exhibit the characteristics required for optical brighteners. Benzodifuran-based compounds, for instance, have been designed as novel fluorescent brightening agents. The structural features of this compound suggest that with appropriate chemical modifications to enhance its fluorescence quantum yield and absorption in the UV range, it could serve as a precursor for new optical brightening agents.

Role in Agrochemical Development

The benzofuran scaffold is recognized for its presence in compounds exhibiting a range of biological activities, including those relevant to agrochemical applications. researchgate.net Research into benzofuran derivatives has revealed antifungal and antimicrobial properties, which are desirable characteristics for the development of crop protection agents. researchgate.netresearchgate.net For instance, certain naturally occurring and synthetic benzofurans have been investigated for their potential as pesticides. researchgate.net

However, a detailed review of scientific literature and patent databases does not yield specific information on the application of This compound in the development of agrochemicals. While the broader class of benzofuran compounds is of interest in the agrochemical field, the direct role or extensive research into this particular compound for use as a herbicide, insecticide, or fungicide is not documented in available research findings. researchgate.netresearchgate.net Its primary documented utility remains as a precursor and intermediate in the synthesis of more complex molecules, primarily within the sphere of medicinal chemistry. pharmint.net

Detailed research findings on the agrochemical applications of the specific compound are presented in the table below.

Research AreaFinding
Herbicide DevelopmentNo specific herbicidal activity or application has been documented for this compound.
Insecticide DevelopmentThere is no documented use or study of this compound as an insecticide.
Fungicide DevelopmentWhile the benzofuran class of compounds is known for antifungal properties, no specific fungicidal applications for this compound have been reported in the literature. researchgate.netresearchgate.net

Q & A

Q. Table 1: Key Spectral Peaks

TechniqueKey SignalsInterpretation
IR1680 cm⁻¹C=O stretch
MSm/z 190Molecular ion
¹H NMRδ 3.85 (s)OCH₃ group

Basic: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:
A standard approach involves:

Benzofuran Core Formation : Cyclization of 2-hydroxy-5-methoxyacetophenone derivatives via acid catalysis (e.g., H₂SO₄) .

Ketone Introduction : Friedel-Crafts acylation on benzofuran using acetyl chloride and Lewis acids (e.g., AlCl₃) .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to achieve >95% purity .

Note: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and optimize anhydrous conditions to suppress side reactions .

Advanced: How can reaction conditions be optimized to enhance yield and enantiopurity in derivatives of this compound?

Methodological Answer:

  • Catalyst Screening : Chiral catalysts (e.g., Ru-based complexes) for asymmetric cross-metathesis improve enantioselectivity. For example, (S)-configured derivatives achieved >90% ee using Grubbs catalyst .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance electrophilic acylation rates. Reflux conditions (80–100°C) balance reactivity and decomposition .
  • Kinetic Control : Quench reactions at 70–80% conversion to minimize racemization. Use HPLC (Chiralpak AD-H column) to monitor enantiomeric excess .

Q. Table 2: Optimization Parameters

ParameterOptimal ConditionImpact
CatalystGrubbs II↑ ee to 92%
SolventAnhydrous MeCN↑ Yield by 25%
Temp.80°C↓ Byproduct formation

Advanced: How can researchers resolve contradictions in spectral data arising from different analytical methods?

Methodological Answer:
Contradictions (e.g., conflicting molecular ion intensities or unexpected NMR shifts) require:

Cross-Validation : Compare IR carbonyl peaks with computed DFT vibrational spectra to confirm ketone placement .

Isotopic Labeling : Introduce ¹³C at the acetyl group to track fragmentation pathways in MS, distinguishing structural isomers .

2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions. For example, NOESY can confirm spatial proximity of methoxy and benzofuran protons .

Case Study : A reported δ 7.2 ppm (¹H NMR) mismatch was resolved via HSQC, confirming a non-equivalent benzofuran proton environment due to steric hindrance .

Advanced: What computational strategies predict the physicochemical properties of this compound for targeted drug design?

Methodological Answer:

  • QSPR Models : Predict logP (≈2.1) and solubility using atom-type descriptors and neural networks. Validate with experimental HPLC logP measurements .
  • Molecular Dynamics : Simulate binding affinity to biological targets (e.g., cytochrome P450). Dock the ketone group into hydrophobic pockets, guided by electrostatic potential maps .
  • ADMET Profiling : Use tools like SwissADME to estimate metabolic stability. The methoxy group reduces oxidative metabolism, enhancing half-life .

Q. Table 3: Predicted vs. Experimental Properties

PropertyPredictedExperimental
logP2.12.3
Aqueous Solubility0.12 mg/mL0.09 mg/mL

Advanced: How does the methoxy group influence the reactivity of this compound in further functionalization?

Methodological Answer:

  • Electrophilic Substitution : The methoxy group directs electrophiles (e.g., nitration) to the 5-position of benzofuran via resonance activation. Confirm regioselectivity using NOE NMR .
  • Oxidative Stability : Methoxy dealkylation under strong acids (e.g., HBr/AcOH) forms phenolic derivatives. Monitor via TLC and neutralize promptly to prevent over-oxidation .
  • Steric Effects : Bulky substituents at the 6-position hinder nucleophilic attacks at the ketone. Use kinetic studies (UV-Vis) to quantify steric parameters .

Example : Nitration yields 5-nitro-6-methoxy derivatives (85% yield) in HNO₃/H₂SO₄, confirmed by MS (m/z 235) and ¹H NMR (δ 8.1 ppm, aromatic H) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.